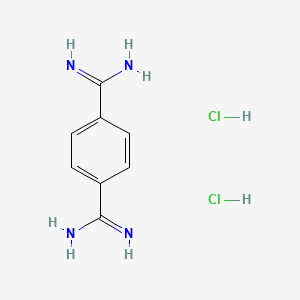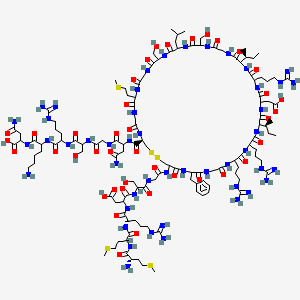
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2, (Disulfide bond between Deamino-Cys1 a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2, also known by its IUPAC name 6-amino-N-[1-[1-[1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[2-[3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide, is a complex peptide compound with a molecular formula of C46H58ClN9O8S2 and a molecular weight of 966.6 g/mol. This compound features a disulfide bond between Deamino-Cys1 and Cys6, which plays a crucial role in its structural stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 involves multiple steps, typically starting with the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond formation between Deamino-Cys1 and Cys6 is achieved through oxidative folding, often using reagents like iodine or air oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product isolation. Quality control measures, such as mass spectrometry and amino acid analysis, ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 undergoes various chemical reactions, including:
Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Iodine, air oxidation.
Reduction: DTT, TCEP.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and disulfide bond formation.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mecanismo De Acción
The mechanism of action of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The disulfide bond plays a critical role in maintaining the peptide’s conformation, which is essential for its biological activity. The compound can modulate signaling pathways by binding to target proteins and altering their function.
Comparación Con Compuestos Similares
Similar Compounds
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2: Features a disulfide bond between Deamino-Cys1 and Cys6.
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-D-Phe-NH2: Lacks the p-chloro substitution on the phenylalanine residue.
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-Phe-NH2: Contains a p-chloro substitution but lacks the D-configuration on the phenylalanine residue.
Uniqueness
The uniqueness of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 lies in its specific sequence and the presence of the disulfide bond, which imparts stability and specific biological activity. The p-chloro substitution on the phenylalanine residue further enhances its interaction with target proteins, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
123528-93-8 |
|---|---|
Fórmula molecular |
C46H60ClN9O8S2 |
Peso molecular |
966.62 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






